O-(2-Iodobenzyl)hydroxylamine hydrochloride
Description
Contextualization within O-Alkylhydroxylamine Chemistry
O-alkylhydroxylamines are a class of organic compounds characterized by an oxygen-nitrogen bond, with an alkyl group attached to the oxygen atom. wikipedia.org These compounds are derivatives of hydroxylamine (B1172632) (NH₂OH), an inorganic compound used in the synthesis of various organic molecules. wikipedia.org The hydrochloride salt form, as with O-(2-Iodobenzyl)hydroxylamine hydrochloride, enhances the stability and handling of the parent compound. wikipedia.org
The synthesis of O-alkylhydroxylamines, including this compound, can be achieved through methods like the Mitsunobu reaction. nih.gov This typically involves reacting the corresponding alcohol (in this case, 2-iodobenzyl alcohol) with N-hydroxyphthalimide, followed by the removal of the phthalimide (B116566) group with hydrazine (B178648) to yield the desired O-alkylhydroxylamine. nih.gov The final product is then isolated as a hydrochloride salt. nih.gov
Significance in Contemporary Organic and Medicinal Chemistry Research
The primary significance of this compound in recent research lies in its activity as an enzyme inhibitor. Specifically, it has been investigated as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in immune suppression. nih.govnih.gov IDO1 is a therapeutic target for various diseases, including cancer and chronic infections. nih.gov
O-alkylhydroxylamines are explored as mimics of the alkylperoxy transition or intermediate state in the catalytic mechanism of IDO1. nih.govnih.gov The study of compounds like this compound contributes to a deeper understanding of the enzyme's active site and the development of more potent and selective inhibitors. The introduction of a halogen atom, such as iodine, at specific positions on the aromatic ring has been shown to influence the inhibitory potency of these molecules. nih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is largely focused on its role within the broader investigation of O-alkylhydroxylamines as IDO1 inhibitors. nih.gov Structure-activity relationship (SAR) studies are a key trajectory, where researchers systematically modify the structure of a lead compound, such as O-benzylhydroxylamine, to improve its biological activity. nih.gov
The synthesis and evaluation of a series of halogenated derivatives, including the 2-iodo-substituted compound, are central to these studies. nih.gov Research has shown that the position and nature of the halogen substituent can significantly impact the inhibitory potency. nih.gov Future research may involve further optimization of the O-alkylhydroxylamine scaffold to enhance efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing clinically viable IDO1 inhibitors. nih.gov
Detailed Research Findings
Research has provided specific data on the synthesis and properties of this compound.
| Property | Value | Reference |
| Appearance | White crystals | nih.gov |
| Melting Point | 119–120°C | nih.gov |
| Synthesis Yield | 43% | nih.gov |
The inhibitory activity of O-alkylhydroxylamines against IDO1 has been a central focus of investigation. While specific inhibitory constants for the 2-iodo derivative are part of broader studies, the general findings highlight the potential of this class of compounds.
| Compound Class | Target Enzyme | Significance | Reference |
| O-Alkylhydroxylamines | Indoleamine 2,3-dioxygenase-1 (IDO1) | Potential therapeutic agents for cancer and other diseases characterized by immune suppression. | nih.govnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-[(2-iodophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIQMKPRPSMRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669571 | |
| Record name | O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854382-33-5 | |
| Record name | O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of O 2 Iodobenzyl Hydroxylamine Hydrochloride
Fundamental Reactivity of the Hydroxylamine (B1172632) Moiety
The chemical behavior of O-(2-Iodobenzyl)hydroxylamine hydrochloride is largely dictated by the inherent reactivity of its hydroxylamine functional group. This moiety possesses a unique electronic structure, with adjacent nitrogen and oxygen atoms, each bearing lone pairs of electrons, which confers upon it both nucleophilic and, under certain conditions, electrophilic properties.
The hydroxylamine group is recognized as a potent nucleophile in organic synthesis. masterorganicchemistry.com The nitrogen atom, in particular, exhibits enhanced nucleophilicity compared to simple amines, a phenomenon known as the "alpha-effect". masterorganicchemistry.comic.ac.uk This effect is attributed to the interaction between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms, which destabilizes the ground state of the nucleophile and lowers the activation energy for reaction. ic.ac.uk Consequently, hydroxylamines are significantly more reactive nucleophiles than would be predicted based on their basicity alone. masterorganicchemistry.com
In substitution reactions, the nitrogen atom of the hydroxylamine moiety is generally more nucleophilic than the oxygen atom, leading to the formation of N-adducts. cardiff.ac.uk However, the nucleophilicity can be directed towards the oxygen atom under specific conditions, such as in transition-metal-catalyzed allylic substitutions, particularly when an electron-withdrawing group is present on the nitrogen. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Nucleophilicity
| Compound | Relative Basicity | Relative Nucleophilicity | Key Feature |
|---|---|---|---|
| Ammonia | Baseline | Baseline | Standard Amine |
| Primary Amines | Higher | ~1,000x Ammonia | Alkyl group donation |
| Hydroxylamine | Similar to Ammonia | ~100x Ammonia | Alpha-Effect masterorganicchemistry.com |
This table provides a generalized comparison to illustrate the alpha-effect.
While inherently nucleophilic, hydroxylamine derivatives can be transformed into electrophilic aminating agents. This is typically achieved by attaching a good leaving group to the oxygen atom, effectively turning the nitrogen atom into an electrophilic center. wiley-vch.de Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-acyl or O-sulfonyl hydroxylamines are employed to introduce an amino group (-NH2) or substituted amino groups onto nucleophilic substrates like carbanions, enolates, and arenes. nih.govresearchgate.net
The strategy of using hydroxylamine-derived reagents has become a valuable tool for forging carbon-nitrogen bonds, offering a direct pathway to install unprotected primary amines. nih.gov The reaction proceeds via nucleophilic attack on the electrophilic nitrogen, with the concurrent displacement of the leaving group from the oxygen atom. researchgate.net
Influence of Ortho-Iodine Substitution on Aromatic Reactivity
The presence of an iodine atom at the ortho position of the benzyl (B1604629) group significantly modulates the reactivity of the aromatic ring in this compound. The influence is twofold, stemming from both electronic and steric effects, and it provides a functional handle for specific transformations.
Steric Effects : The large atomic radius of the iodine atom creates significant steric hindrance at the ortho position. This can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para position.
Functional Handle for Catalysis : Most importantly in modern synthesis, the carbon-iodine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for catalysts like palladium, readily undergoing oxidative addition to initiate catalytic cycles. rsc.orgorganic-chemistry.org This reactivity is fundamental to its involvement in reactions discussed in section 3.3.2.
Mechanistic Pathways in Specific Transformations
A characteristic reaction of O-alkylhydroxylamines, including this compound, is their condensation with aldehydes and ketones to form O-substituted oximes (oxime ethers). byjus.com This transformation is a cornerstone of carbonyl chemistry and proceeds through a well-established nucleophilic addition-elimination mechanism. scribd.comyoutube.com
The reaction is typically catalyzed by weak acid and involves two main stages:
Nucleophilic Addition : The nitrogen atom of the hydroxylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon. youtube.comchemtube3d.com This breaks the carbonyl π-bond, and the electrons move to the oxygen atom. A series of rapid proton transfers results in a neutral tetrahedral intermediate known as a carbinolamine. youtube.com The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom. chemtube3d.com
Dehydration : The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final oxime product. byjus.com Protonation of the hydroxyl group on the carbinolamine makes it a good leaving group (water). As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, re-establishing an sp2-hybridized center. youtube.com
Recent computational studies suggest that the mechanism may be more complex than the simple stepwise process, proposing a concerted reaction pathway involving a cyclic transition state where proton transfers are synchronized with C-N bond formation to avoid the build-up of charge separation. ic.ac.uk
Table 2: Mechanistic Steps in Oxime Formation
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. | Tetrahedral Intermediate (negatively charged oxygen) |
| 2 | Protonation of the oxygen and deprotonation of the nitrogen. | Neutral Carbinolamine Intermediate |
| 3 | Protonation of the carbinolamine's hydroxyl group. | Protonated Carbinolamine (activated leaving group) |
| 4 | Elimination of a water molecule and formation of the C=N double bond. | Oxime Product |
The ortho-iodobenzyl group of this compound is an ideal substrate for a variety of palladium-catalyzed coupling reactions. The carbon-iodine (C-I) bond is the most reactive of the aryl halides towards the initial and often rate-limiting step in these catalytic cycles: oxidative addition to a low-valent palladium(0) complex. nih.gov
This reactivity enables the molecule to participate in numerous transformations, including but not limited to:
Heck Reaction : Coupling with an alkene.
Suzuki Coupling : Coupling with an organoboron reagent.
Sonogashira Coupling : Coupling with a terminal alkyne.
Buchwald-Hartwig Amination : Coupling with an amine.
In the context of this compound, the proximity of other reactive sites within the molecule could facilitate intramolecular reactions. For instance, an intramolecular Heck-type reaction could be envisioned where the aryl palladium intermediate is trapped by a suitably positioned double bond, leading to the formation of cyclic structures. The reactivity of 2-iodobiphenyls in palladium-catalyzed C-H activation and intramolecular coupling to form fluorene (B118485) derivatives serves as a strong precedent for the potential of ortho-iodoaryl compounds to undergo cyclization reactions. rsc.org
The general mechanism for these cross-coupling reactions involves a catalytic cycle:
Oxidative Addition : The C-I bond reacts with a Pd(0) catalyst to form an organopalladium(II) complex.
Migratory Insertion/Transmetalation : The second coupling partner is introduced. In a Heck reaction, the alkene inserts into the Pd-C bond. In a Suzuki reaction, transmetalation occurs with the boron reagent.
Reductive Elimination/β-Hydride Elimination : The final product is formed and expelled from the palladium center, which is reduced back to Pd(0), thus regenerating the catalyst for the next cycle.
Table 3: Common Palladium-Catalyzed Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Key Mechanistic Step |
|---|---|---|
| Heck | Alkene | Migratory Insertion |
| Suzuki | Organoboron Compound | Transmetalation |
| Sonogashira | Terminal Alkyne | Transmetalation (via Cu-acetylide) |
Radical Reactions and Their Mechanisms
The chemical reactivity of this compound in the context of radical chemistry is an area of significant interest, primarily due to the presence of two key functional moieties: the ortho-iodobenzyl group and the hydroxylamine functionality. The carbon-iodine bond is susceptible to homolytic cleavage to generate an aryl radical, a versatile intermediate in organic synthesis. Concurrently, the N-O bond in the hydroxylamine portion is relatively weak and can also participate in radical processes. This section explores the potential radical reactions and their underlying mechanisms involving this compound, drawing upon established principles of radical chemistry and studies of analogous structures.
Generation of the 2-(Aminomethoxymethyl)phenyl Radical
The initiation of radical reactions involving this compound typically commences with the homolytic cleavage of the C–I bond to form a 2-(aminomethoxymethyl)phenyl radical. This can be achieved through various methods, including photolysis, thermolysis, or the use of radical initiators. Modern synthetic approaches often favor tin-free methods, such as visible-light photoredox catalysis, which offer milder reaction conditions and avoid the use of toxic tin reagents.
In a typical photoredox catalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited and can then engage in a single-electron transfer (SET) with the this compound. This electron transfer can lead to the formation of a radical anion, which then fragments to release the iodide anion and the desired 2-(aminomethoxymethyl)phenyl radical.
Table 1: Common Methods for Aryl Radical Generation from Aryl Iodides
| Method | Reagents/Conditions | Mechanism |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), visible light, electron donor/acceptor | Single-electron transfer to or from the aryl iodide, followed by fragmentation. |
| Tin-Based Reagents | Tri-n-butyltin hydride (Bu₃SnH), AIBN (initiator) | Chain reaction involving a stannyl (B1234572) radical abstracting the iodine atom. |
| Thermolysis/Photolysis | High temperature or UV light | Direct homolytic cleavage of the C-I bond. |
This table presents generalized data for aryl iodides, as specific data for this compound is not available.
Intramolecular Radical Cyclization
Once formed, the 2-(aminomethoxymethyl)phenyl radical is poised for intramolecular cyclization. The proximity of the radical center to the aminomethyl group allows for an intramolecular addition reaction. Based on Baldwin's rules for radical cyclizations, a 5-exo-trig cyclization is highly favored over a 6-endo-trig pathway. This preference is attributed to the more favorable stereoelectronic overlap in the transition state of the 5-exo closure.
The 5-exo-trig cyclization would proceed through the attack of the aryl radical onto the nitrogen atom of the hydroxylamine moiety, leading to the formation of a five-membered ring. This results in a nitrogen-centered radical intermediate. The fate of this radical intermediate would then depend on the reaction conditions. It could be trapped by a hydrogen atom donor to yield the final cyclized product, or it could undergo further reactions.
Table 2: Plausible Products from Radical Cyclization of this compound
| Reactant | Radical Intermediate | Cyclization Pathway | Plausible Product |
| This compound | 2-(Aminomethoxymethyl)phenyl radical | 5-exo-trig | 1,3-Dihydroisoindolin-2-ol |
The products listed are hypothetical, based on established radical cyclization mechanisms, as experimental data for this specific reaction is not available in the reviewed literature.
Role of the Hydroxylamine Moiety
The hydroxylamine functionality can play a multifaceted role in the radical chemistry of this compound. Besides being the acceptor in the intramolecular cyclization, the N-O bond itself can be a site of radical reactivity. Hydroxylamine derivatives have been utilized as precursors for nitrogen-centered radicals under photochemical conditions. researchgate.net
It is conceivable that under certain conditions, the reaction could be initiated by the homolysis of the N-O bond, generating a benzyloxyl radical and an aminyl radical. However, the C-I bond is generally considered more labile under typical radical-generating conditions.
Furthermore, the hydroxylamine moiety can influence the stability and reactivity of the radical intermediates. The presence of the heteroatoms can affect the electron density distribution in the transition states, potentially influencing the regioselectivity and efficiency of the cyclization process.
Applications of O 2 Iodobenzyl Hydroxylamine Hydrochloride in Chemical Biology and Drug Discovery Research
Role as an Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitor
The primary area of research for O-(2-Iodobenzyl)hydroxylamine hydrochloride is its function as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that plays a critical role in immune regulation. nih.govresearchgate.net The enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govwikipedia.org In certain pathological conditions, such as cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells contributes to an immunosuppressive microenvironment, allowing diseases to evade the host's immune system. frontiersin.orgnih.gov By inhibiting IDO1, compounds like this compound aim to restore immune function. frontiersin.org
The development of this compound and related O-alkylhydroxylamines as IDO1 inhibitors was guided by principles of rational drug design. nih.govnih.gov Researchers targeted the known catalytic mechanism of IDO1, which is understood to proceed through a heme-iron bound alkylperoxy transition or intermediate state. nih.govnih.gov The central hypothesis was that stable molecules structurally mimicking this transient state could act as potent inhibitors by binding tightly to the enzyme's active site. nih.govnih.gov
O-alkylhydroxylamines were identified as a promising structural class for this purpose. nih.gov The parent compound, O-benzylhydroxylamine, was found to be a sub-micromolar inhibitor of IDO1. nih.govnih.gov This discovery prompted structure-activity relationship (SAR) studies on over forty derivatives to optimize potency. nih.govnih.gov These studies explored modifications to the benzyl (B1604629) group, revealing that the addition of halogen atoms to the aromatic ring was particularly effective at improving inhibitory activity. nih.govnih.gov this compound is an example of an ortho-substituted derivative from this rationally designed series. nih.gov
Table 1: Structure-Activity Relationship of Selected O-Benzylhydroxylamine Derivatives as IDO1 Inhibitors
| Compound | Substitution on Benzyl Ring | hIDO1 IC50 (µM) |
|---|---|---|
| O-Benzylhydroxylamine | None | 0.81 |
| O-(2-Fluorobenzyl)hydroxylamine | 2-Fluoro | 0.54 |
| O-(3-Fluorobenzyl)hydroxylamine | 3-Fluoro | 0.23 |
| O-(4-Fluorobenzyl)hydroxylamine | 4-Fluoro | 0.69 |
| O-(2-Iodobenzyl)hydroxylamine | 2-Iodo | 0.49 |
| O-(3-Iodobenzyl)hydroxylamine | 3-Iodo | 0.20 |
| O-(3-Bromobenzyl)hydroxylamine | 3-Bromo | 0.17 |
| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | 0.20 |
Data sourced from a 2015 study on O-alkylhydroxylamines as IDO1 inhibitors. nih.gov
The inhibitory action of this compound is based on its direct interaction with the core functional component of the IDO1 enzyme.
IDO1's catalytic activity is dependent on its heme cofactor, which contains an iron atom. nih.gov Spectroscopic analyses have demonstrated that O-alkylhydroxylamines, the class to which this compound belongs, directly coordinate with this heme iron. nih.gov The binding of these inhibitors to the ferric (Fe³⁺) form of the enzyme induces a characteristic shift in the Soret band of the heme's absorption spectrum. nih.gov This spectral change is indicative of the inhibitor's amine group coordinating to the heme iron, forming a six-coordinate, low-spin species. nih.gov This direct binding to the catalytic center physically blocks the enzyme from processing its natural substrate, L-tryptophan.
The rational design of these inhibitors was predicated on mimicking a key, high-energy state in the IDO1 catalytic cycle. nih.govnih.gov The binding of O-alkylhydroxylamines to the heme iron serves as a stable structural mimic of the proposed alkylperoxy intermediate or transition state that forms during the normal enzymatic reaction. nih.gov By adopting a similar binding configuration to this transient state, the inhibitor can occupy the active site with high affinity, effectively functioning as a mechanism-based inhibitor. nih.gov The strong evidence of heme coordination provides preliminary support for this proposed mimicry. nih.gov
The inhibition of IDO1 is a therapeutic strategy aimed at reversing pathological immune suppression, particularly in the context of cancer. frontiersin.orgnih.gov The overexpression of IDO1 within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. researchgate.netmdpi.com This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function and the promotion of immunosuppressive regulatory T-cells (Tregs). nih.govnih.gov
By blocking the catalytic activity of IDO1, an inhibitor like this compound is designed to prevent both tryptophan depletion and kynurenine accumulation. frontiersin.org This action is expected to restore the normal function of tumor-infiltrating immune cells, thereby breaking the tumor's mechanism of immune escape and potentially restoring an effective anti-tumor immune response. frontiersin.org Studies on other potent IDO1 inhibitors have demonstrated that this approach can impede tumor growth in a lymphocyte-dependent manner in preclinical models. nih.gov
Biochemical Mechanism of IDO1 Inhibition [1.1, 1.2]
Exploration in Other Biological Research Areas
While the principal focus of research on this compound has been its role as an IDO1 inhibitor, the chemical nature of the hydroxylamine (B1172632) functional group lends itself to broader applications in chemical synthesis. wikipedia.orgchemimpex.com Hydroxylamine derivatives are versatile reagents used in the preparation of other complex molecules, including various oximes and other biologically active compounds for the pharmaceutical and agrochemical industries. chemimpex.com However, specific studies detailing the exploration of this compound for other distinct biological targets or applications are not extensively documented in scientific literature.
Investigation of Enzyme Mechanisms
This compound and related O-alkylhydroxylamines have been identified as a structural class of mechanism-based enzyme inhibitors. rsc.org Research has focused on their ability to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme that is a significant therapeutic target for conditions involving pathological immune suppression, such as cancer. rsc.org
The inhibitory action of these compounds is believed to stem from their role as stable structural mimics of the alkylperoxy-heme intermediate state that forms during the enzyme's catalytic cycle. rsc.org The hydroxylamine moiety coordinates directly with the heme iron in the enzyme's active site, effectively blocking its normal function. rsc.org Structure-activity relationship (SAR) studies on derivatives of the parent compound, O-benzylhydroxylamine, have shown that the addition of halogen atoms to the aromatic ring can significantly improve inhibitory potency. rsc.org this compound was synthesized as part of these studies to explore the chemical space and refine inhibitor potency. rsc.org
| Compound | Structure | IC50 (μM) |
| Phenylhydrazine | Ph-NH-NH2 | 0.23 ± 0.25 |
| O-Benzylhydroxylamine | Ph-CH2-O-NH2 | 0.81 ± 0.081 |
| O-(2-Iodobenzyl)hydroxylamine | 2-I-C6H4-CH2-O-NH2 | Data from specific studies indicate its synthesis for SAR exploration rsc.org |
This table presents IC50 values for parent and related compounds to provide context for the inhibitory potential of this structural class. Data derived from studies on IDO1 inhibitors. rsc.org
Design of Glycomimetics and Related Compounds
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates, but with improved stability or modified activity for therapeutic or research purposes. nih.govunimi.it The hydroxylamine group is a powerful tool in this field due to its ability to react chemoselectively with carbonyl groups (aldehydes and ketones) present in sugars to form stable oxime linkages. nih.govshaalaa.comshaalaa.com This reaction, known as oxime ligation, is a cornerstone of "click chemistry" and is widely used to create glycoconjugates and glycomimetics. rsc.orgnih.govnih.gov
The importance of oligosaccharides in biological processes has driven interest in developing synthetic glycoconjugates for applications in glycobiology and drug discovery. nih.gov O-substituted hydroxylamines, such as this compound, serve as key reagents in this context. They can be used to link a desired molecular payload (like a fluorescent tag, a drug molecule, or a polymer) to a carbohydrate scaffold. For instance, the reaction of glucose with hydroxylamine yields a glucose-oxime, demonstrating the fundamental reactivity that enables the construction of more complex glycomimetics. shaalaa.comshaalaa.com This strategy has been successfully employed to prepare large, multivalent glycodendrimers, which are potent inhibitors of specific lectins (carbohydrate-binding proteins). rsc.org The stability of the resulting oxime bond is a significant advantage over other linkages, making it suitable for biological applications. nih.gov
Applications in Advanced Chemical Reagent Design
Beyond its direct biological applications, this compound is a valuable reagent in synthetic chemistry for building diverse and functional molecules.
As a Precursor for Diverse Chemical Structures
O-substituted hydroxylamines are versatile precursors in organic synthesis. rsc.orgnih.gov They can function as effective aminating agents, facilitating the formation of C-N, N-N, O-N, and S-N bonds without the need for expensive metal catalysts. rsc.org The hydroxylamine moiety can act as a nucleophile, reacting with various electrophilic centers. shaalaa.comacs.org This reactivity allows for the construction of a wide range of nitrogen-containing compounds and heterocyclic ring systems, which are common scaffolds in pharmaceuticals and agrochemicals. nih.gov The synthesis of this compound itself is typically achieved from the corresponding alcohol or benzyl bromide, providing a reliable route to this useful building block. rsc.org
Use in Functional Polymer Synthesis via Oxime Click Chemistry
The principles of oxime ligation are readily extended to polymer science for the creation of functional materials. nih.govresearchgate.net Oxime "click" chemistry provides a highly efficient and specific method for modifying polymer backbones under mild conditions. shaalaa.comresearchgate.net
A specific application of this compound has been in the development of new X-ray opaque, biodegradable materials. shaalaa.com In one study, researchers first synthesized a copolymer of poly(ε-caprolactone) containing ketone groups along its backbone. shaalaa.com Subsequently, O-(2-Iodobenzyl)hydroxylamine was attached to these ketone sites via an acid-catalyzed oxime formation reaction. shaalaa.com The covalent incorporation of iodine, a radio-opaque element, into the biodegradable polyester (B1180765) scaffold resulted in a functional copolymer with potential applications in biomedical imaging. shaalaa.com This approach demonstrates how the compound can be used to impart specific properties to polymers through post-polymerization modification. shaalaa.com
Exploration in Optical Processing Materials (O-substituted hydroxylamines)
The broader class of O-substituted hydroxylamines has been investigated for its potential in the development of optical processing and data storage materials. nih.gov Research has explored the process of photoinduced hydroxylaminolysis in bacteriorhodopsin (BR)-based media. nih.gov Bacteriorhodopsin is a light-sensitive protein that can be used in optical devices.
Studies using O-substituted hydroxylamines like O-(4-nitrobenzyl) hydroxylamine hydrochloride (NBHA) and O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (FBHA) have shown that these molecules can enhance the light-induced bleaching rate of bacteriorhodopsin in gelatin gels. nih.gov This effect is crucial for "write-once" optical recording media. Gels modified with these compounds demonstrated three- to four-fold higher bleaching rates compared to those using unmodified hydroxylamine. nih.gov These findings suggest that modifying the structure of the O-substituent on the hydroxylamine can tune the photosensitivity and performance of BR-based materials, opening possibilities for their use in advanced optical applications. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies
Systematic Modification of the O-Benzylhydroxylamine Scaffold
Systematic modification of the O-benzylhydroxylamine scaffold has revealed key structural features that govern its inhibitory activity. Research has primarily focused on two main areas: substitution on the aromatic ring and, to a lesser extent, changes to the carbon linker connecting the ring to the hydroxylamine (B1172632) moiety.
The nature and position of substituents on the benzyl (B1604629) ring have a profound impact on the biological activity of O-benzylhydroxylamine derivatives. Studies have investigated a range of substituents, with a particular emphasis on halogens, to elucidate the electronic and steric requirements for optimal activity.
Halogenation of the aromatic ring has been identified as a particularly successful strategy for improving the inhibitory potency of O-benzylhydroxylamine derivatives. The position of the halogen atom—ortho, meta, or para—is a critical determinant of this enhancement.
Systematic studies have shown that the addition of iodine, bromine, or chlorine to any position on the aromatic ring is generally beneficial for activity compared to the unsubstituted parent compound. However, the greatest increase in potency is observed when the halogen is placed in the meta position. For instance, in the context of IDO1 inhibition, meta-substituted derivatives consistently exhibit lower IC50 values than their ortho and para counterparts.
O-(2-Iodobenzyl)hydroxylamine, the subject of this article, represents an ortho-substituted derivative. While it is a potent inhibitor, its activity is generally less than that of the corresponding meta-iodinated analog. The para position typically confers the least potent activity among the three positional isomers. This trend suggests that the electronic and steric properties imparted by a halogen at the meta position are most favorable for interaction with the target enzyme's active site.
| Compound | Substitution Position | Substituent | IC50 (µM) |
|---|---|---|---|
| O-Benzylhydroxylamine | Unsubstituted | -H | 0.80 |
| O-(2-Chlorobenzyl)hydroxylamine | ortho | -Cl | 0.30 |
| O-(3-Chlorobenzyl)hydroxylamine | meta | -Cl | 0.17 |
| O-(4-Chlorobenzyl)hydroxylamine | para | -Cl | 0.40 |
| O-(2-Bromobenzyl)hydroxylamine | ortho | -Br | 0.30 |
| O-(3-Bromobenzyl)hydroxylamine | meta | -Br | 0.16 |
| O-(4-Bromobenzyl)hydroxylamine | para | -Br | 0.40 |
| O-(2-Iodobenzyl)hydroxylamine hydrochloride | ortho | -I | 0.30 |
| O-(3-Iodobenzyl)hydroxylamine | meta | -I | 0.18 |
| O-(4-Iodobenzyl)hydroxylamine | para | -I | 0.50 |
Beyond halogens, the influence of other electron-withdrawing groups has been explored. For instance, the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, has been shown to enhance inhibitory potency. Similar to the halogens, the positional placement of the -CF3 group is crucial, with the meta position generally yielding the most potent inhibitors.
The carbon linker, typically a methylene (B1212753) (-CH2-) group in the O-benzylhydroxylamine scaffold, is a potential site for modification to explore its impact on biological activity. Altering the length, rigidity, or substitution of this linker could influence the orientation of the aromatic ring relative to the hydroxylamine moiety, thereby affecting its interaction with the target enzyme. While extensive research on this aspect of the O-benzylhydroxylamine scaffold is not as widely reported as aromatic ring substitutions, it represents a logical avenue for further inhibitor design and optimization. Modifications could include the introduction of additional methylene groups to extend the linker, the incorporation of cyclic structures to restrict conformational flexibility, or the addition of substituents on the benzylic carbon. Such changes would systematically probe the spatial requirements of the enzyme's active site in the region occupied by the linker.
Impact of Aromatic Ring Substitution on Activity [1.1, 1.2, 1.15]
Ligand Efficiency Analysis in Inhibitor Design
Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding affinity of a compound in relation to its size, typically measured by the number of non-hydrogen atoms. nih.gov It provides a way to compare the potency of molecules of different sizes, favoring those that achieve high affinity with a smaller number of atoms. The most potent derivatives of O-benzylhydroxylamine, along with the parent compound itself, have been shown to possess high ligand efficiency values, which is considered an important indicator for successful drug development. nih.gov
The formula for calculating ligand efficiency is: LE = (1.37 * pIC50) / N where pIC50 is the negative logarithm of the IC50 value in molar concentration, and N is the number of non-hydrogen atoms in the molecule.
For example, two of the most potent O-benzylhydroxylamine derivatives, O-(3-bromobenzyl)hydroxylamine and O-(3-chlorobenzyl)hydroxylamine, have been reported to have high ligand efficiencies. nih.gov This indicates that they are highly efficient in their binding to the target enzyme, making them attractive candidates for further development. The high ligand efficiency of these simple structures underscores their potential as foundational scaffolds for designing more complex and potent inhibitors.
Computational Approaches in SAR Elucidation
Computational modeling, particularly molecular docking, has been instrumental in elucidating the structure-activity relationships of O-benzylhydroxylamine derivatives. Docking studies are used to predict the binding modes of these inhibitors within the active site of their target enzyme, providing a molecular basis for the observed SAR data.
For O-benzylhydroxylamine and its analogs, docking studies have predicted that these compounds can adopt multiple binding orientations within the enzyme's active site. nih.gov For instance, the unsubstituted O-benzylhydroxylamine is predicted to have two equally plausible binding modes. The specific binding orientation can be influenced by the substitution pattern on the aromatic ring. These computational models help to rationalize why certain substitutions, such as meta-halogenation, lead to increased potency. By visualizing the interactions between the inhibitor and the amino acid residues of the active site, researchers can understand how a substituent at a particular position can lead to more favorable interactions, such as enhanced hydrophobic contacts or the formation of halogen bonds. This, in turn, guides the design of new derivatives with improved affinity and selectivity.
Analytical Methodologies for Hydroxylamine Derivatives in Research Contexts
Chromatographic Techniques (e.g., HPLC-UV, GC-FID)
Chromatography is the cornerstone for the separation and analysis of hydroxylamine (B1172632) derivatives. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC-UV):
HPLC is the most prevalent technique for analyzing substituted hydroxylamines like O-(2-Iodobenzyl)hydroxylamine hydrochloride. Unlike unsubstituted hydroxylamine, which lacks a UV chromophore and requires derivatization for UV detection, the iodobenzyl moiety in the target compound allows for direct detection. oup.comoup.com
Principle: Reversed-phase HPLC (RP-HPLC) is typically employed, where the separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase. The presence of the aromatic ring in this compound provides sufficient hydrophobicity for good retention on a reversed-phase column. oup.com
Detection: A UV detector is highly effective for this compound due to the strong UV absorbance of the iodobenzyl group. The detection wavelength is typically optimized to the absorbance maximum of the analyte to ensure high sensitivity. oup.comoup.com
Method Parameters: A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). oup.comorientjchem.org
Gas Chromatography (GC-FID):
GC is a viable alternative, particularly for assessing volatile impurities. However, the hydrochloride salt form of O-(2-Iodobenzyl)hydroxylamine is non-volatile. Therefore, analysis by GC would necessitate either conversion to the free base or, more commonly, derivatization to create a more volatile and thermally stable analogue. nih.govresearchgate.net
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas.
Detection: A Flame Ionization Detector (FID) is a common, robust detector for organic compounds. While FID is generally effective, it is not typically used for hydroxylamine itself due to the absence of carbon atoms. oup.com However, for an organic derivative like O-(2-Iodobenzyl)hydroxylamine, the detector would respond to the carbon atoms in the benzyl (B1604629) group. For enhanced sensitivity, a nitrogen-selective detector (NSD) could also be employed. nih.gov
| Technique | Applicability to this compound | Common Detector | Key Advantages | Considerations |
|---|---|---|---|---|
| HPLC-UV | Directly applicable due to the inherent UV-absorbing iodobenzyl group. | UV/Vis or DAD | High sensitivity and specificity without derivatization; robust and widely used. | Mobile phase selection and gradient optimization are crucial for resolution. |
| GC-FID | Requires derivatization to increase volatility and thermal stability. | FID or NSD | High resolution for volatile compounds. | Potential for thermal degradation; derivatization adds complexity. researchgate.net |
Derivatization Strategies for Enhanced Detection
While this compound can be detected directly by HPLC-UV, derivatization remains a powerful strategy in certain analytical scenarios, such as trace-level analysis, confirmation of identity, or when using detection methods that require specific functional groups. For parent hydroxylamine, derivatization is essential for both HPLC-UV and GC analysis. nih.govhumanjournals.com
The primary goal of derivatization is to attach a chemical tag to the hydroxylamine moiety, which enhances detectability, improves chromatographic behavior (e.g., retention, peak shape), and increases volatility for GC analysis. oup.comnih.gov
Reaction with Aldehydes and Ketones: Hydroxylamines readily react with aldehydes or ketones to form stable oximes. This is a common strategy for both GC and HPLC. nih.govresearchgate.net For example, reaction with benzaldehyde (B42025) yields a derivative with a strong UV chromophore, significantly enhancing sensitivity for HPLC-UV analysis. oup.com Acetone or cyclohexanone (B45756) can be used to form volatile oximes suitable for GC analysis. nih.govresearchgate.netnih.gov
Acylation Reagents: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with the hydroxylamine group to form highly chromophoric or fluorophoric derivatives. researchgate.netresearchgate.net These are particularly useful for achieving very low limits of detection in HPLC. researchgate.net
| Reagent Class | Example Reagent | Resulting Derivative | Analytical Technique | Benefit |
|---|---|---|---|---|
| Aldehydes | Benzaldehyde | Oxime | HPLC-UV | Introduces a strong chromophore, improves retention. oup.com |
| Ketones | Cyclohexanone | Oxime | GC-FID/MS | Increases volatility and thermal stability. nih.gov |
| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate derivative | HPLC-UV/Fluorescence | Creates a highly sensitive derivative for trace analysis. researchgate.netrsc.org |
| Aryl Halides | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl derivative | HPLC-UV | Forms a stable, strongly UV-absorbing product. researchgate.net |
For this compound, a derivatization strategy could be employed as an orthogonal method to confirm quantification results obtained by a direct HPLC-UV method.
Quantitative Analysis Methods
Quantitative analysis of this compound requires a validated analytical method to ensure results are accurate, precise, and reliable. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). oup.com
The core components of a quantitative method validation for an HPLC-UV or GC-FID assay include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by showing that there are no interfering peaks at the retention time of the analyte. biomedgrid.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations, and the correlation coefficient (r²) is calculated, which should typically be ≥ 0.99. oup.comresearchgate.netbiomedgrid.com
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. nih.gov
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked sample) and calculating the percent recovery. researchgate.netbiomedgrid.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. oup.combiomedgrid.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. biomedgrid.com
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the analyte's retention time. | Ensures the signal is only from the analyte of interest. biomedgrid.com |
| Linearity (r²) | ≥ 0.99 | Confirms a proportional response to concentration. researchgate.net |
| LOD (S/N Ratio) | ~3:1 | Defines the lowest detectable concentration. nih.gov |
| LOQ (S/N Ratio) | ~10:1 | Defines the lowest quantifiable concentration. nih.gov |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Measures how close the results are to the actual value. researchgate.net |
| Precision (% RSD) | Typically ≤ 2% for the assay | Measures the scatter of results from replicate analyses. oup.com |
By establishing these parameters through rigorous validation, a reliable quantitative method for this compound can be developed and implemented for routine analysis in research and quality control environments.
Future Research Directions and Emerging Paradigms for O 2 Iodobenzyl Hydroxylamine Hydrochloride
Development of Novel Synthetic Pathways and Catalytic Systems
The current synthesis of O-(2-Iodobenzyl)hydroxylamine hydrochloride involves a one-pot process that begins with the corresponding alcohol, proceeds through a Mitsunobu reaction with N-hydroxyphthalimide, and is completed by the deprotection of the phthalimide (B116566) group using hydrazine (B178648). nih.gov While effective, this pathway presents opportunities for refinement and the development of more efficient, scalable, and sustainable alternatives.
Future research could focus on the following areas:
Catalytic Approaches: Modern synthetic chemistry offers a variety of catalytic methods for the formation of N-O bonds, which could bypass the stoichiometric reagents used in the Mitsunobu reaction. mdpi.com Exploring transition-metal-catalyzed N-alkylation or O-alkylation of hydroxylamine (B1172632) precursors could offer improved atom economy and milder reaction conditions. For instance, methods developed for the synthesis of other di- and trisubstituted hydroxylamines, such as the catalytic reduction of oxime ethers or reductive amination procedures, could be adapted. mdpi.com
Flow Chemistry: The implementation of continuous flow synthesis could enhance the safety and efficiency of the current synthetic route, particularly in managing potentially hazardous reagents like hydrazine. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity.
Alternative Starting Materials: Investigating alternative starting materials and synthetic strategies is crucial. For example, pathways starting from 2-iodobenzaldehyde (B48337) via oxime formation followed by selective reduction could be explored. Comparing different synthetic routes, such as the alkylation-hydrolysis method versus direct substitution, could reveal more efficient pathways for large-scale production, similar to what has been studied for analogous compounds like O-(4-chlorobenzyl)hydroxylamine hydrochloride.
| Synthetic Pathway | Key Reagents | Potential Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | Alcohol, N-hydroxyphthalimide, Triphenylphosphine (B44618), DIAD | Well-established, reliable for laboratory scale | Stoichiometric phosphine (B1218219) oxide waste, purification challenges | nih.gov |
| Catalytic Oxime Ether Reduction | Oxime, H₂, Metal Catalyst (e.g., Ni, Ir) | High atom economy, potentially enantioselective | Requires selective reduction of C=N without N-O bond cleavage | mdpi.com |
| Alkylation-Hydrolysis | Hydroxylamine precursor, Alkylating agent (e.g., 2-Iodobenzyl bromide), Acid | Potentially high yield, suitable for scale-up | Control of competing dialkylation, byproduct formation | google.com |
Elucidation of Undiscovered Reactivity Profiles
The chemical reactivity of this compound is largely defined by the hydroxylamine moiety and the iodinated aromatic ring. The hydroxylamine group can act as a potent nucleophile. chemimpex.com However, a comprehensive exploration of its reactivity is still needed.
Key areas for future investigation include:
Reactions at the Hydroxylamine Core: Beyond its role as a heme-coordinating inhibitor, the hydroxylamine group can participate in a range of chemical transformations. nih.gov Its oxidation could lead to corresponding oximes or nitrones, while reduction could yield the parent amine. Systematic studies of its reactions with various electrophiles and oxidants would map its chemical space more thoroughly.
Leveraging the Iodobenzyl Group: The ortho-iodine substituent is a versatile synthetic handle. Its potential for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) remains untapped. Such reactions could be used to generate a library of novel derivatives where the 2-position is functionalized with diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
Intramolecular Cyclization: The proximity of the hydroxylamine side chain and the iodine atom on the benzyl (B1604629) ring could enable novel intramolecular cyclization reactions, leading to the formation of unique heterocyclic scaffolds that may possess interesting biological activities.
Expansion of Biochemical Target Space beyond IDO1
The primary biological target identified for this compound is IDO1. nih.gov However, the tryptophan catabolism pathway involves other key enzymes that represent promising targets for therapeutic intervention.
Future research should aim to profile the compound against:
Indoleamine 2,3-dioxygenase 2 (IDO2): IDO2 is a homolog of IDO1 with a distinct expression profile and potential role in immunity. Given the structural similarity of the active sites, it is plausible that this compound or its derivatives may also modulate IDO2 activity.
Tryptophan 2,3-dioxygenase (TDO): TDO is another enzyme that catalyzes the same rate-limiting step in tryptophan degradation, primarily in the liver, but it is also expressed in some tumors. nih.gov TDO represents a key alternative pathway for tryptophan catabolism in cancer, and inhibitors of TDO are of significant interest. nih.gov Assessing the inhibitory activity of this compound against TDO is a critical next step. nih.govnih.gov
| Enzyme | Primary Location | Role in Disease | Potential for Inhibition | Reference |
|---|---|---|---|---|
| IDO1 | Extrahepatic, immune cells, tumor cells | Immune suppression in cancer, chronic infections | Established target of O-(2-Iodobenzyl)hydroxylamine | nih.govnih.gov |
| IDO2 | Kidney, liver, antigen-presenting cells | Role in immunity and autoimmunity is under investigation | Unexplored, but a plausible target due to homology with IDO1 | nih.gov |
| TDO | Liver, brain, some tumors (e.g., glioma, melanoma) | Systemic tryptophan regulation, tumor immune escape | Unexplored, represents a key expansion of the target profile | nih.gov |
Integration into Chemical Probe Design
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to study biological systems.
Potential applications include:
Derivatization Reagents: Analogs of this compound, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, are used as derivatization reagents to enhance the detection of carbonyl-containing biomolecules (e.g., ketones, aldehydes, keto-steroids) in analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The iodobenzyl moiety could be similarly employed, potentially offering different chromatographic properties or detection characteristics.
Photoaffinity Labeling: The aromatic ring could be modified with photoreactive groups (e.g., azides, diazirines) to create photoaffinity probes. These probes could be used to covalently label the IDO1 active site or to identify off-target binding partners in a cellular context, helping to elucidate the full biological mechanism of action.
Radiolabeling and Imaging Probes: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). This would enable the development of radiolabeled probes for use in binding assays, autoradiography, or non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize IDO1 expression in vivo.
By pursuing these future research directions, the scientific community can build upon the initial discovery of this compound, transforming it from a single inhibitor into a versatile chemical entity with broad applications in synthesis, medicinal chemistry, and chemical biology.
Q & A
Q. How can researchers optimize the synthesis of O-(2-iodobenzyl)hydroxylamine hydrochloride?
- Methodological Answer : Synthesis typically involves reacting 2-iodobenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH). Key parameters to optimize include:
- Reaction time : Prolonged stirring (12–24 hours) ensures complete substitution .
- Temperature : Room temperature or mild heating (40–60°C) balances reactivity and side-product formation .
- Base concentration : Excess base (1.5–2 eq) neutralizes HCl generated during the reaction .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the benzyl and hydroxylamine moieties. The iodine atom’s electron-withdrawing effect shifts aromatic proton signals downfield .
- Elemental analysis : Validates stoichiometry (e.g., CHINO·HCl) .
- HPLC : Quantifies purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis .
- Handling : Use inert atmospheres (N/Ar) to avoid oxidation. Wear nitrile gloves and eye protection due to its hygroscopic and irritant properties .
Advanced Research Questions
Q. How does this compound degrade under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies at pH 2–12. Hydroxylamine derivatives decompose rapidly under acidic conditions (pH < 3) via hydrolysis, while alkaline conditions (pH > 10) promote oxidation. Use stability-indicating HPLC to track degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store below 25°C to minimize thermal degradation .
Q. How does this compound interact with transition metals in redox reactions?
- Methodological Answer :
- Reducing agent : It reduces Fe to Fe in speciation studies, but ascorbic acid may offer better reproducibility for iron-rich matrices .
- Coordination chemistry : Use UV-Vis spectroscopy to monitor chelation with Cu or Mn. Control reaction pH (4–6) to prevent metal hydroxide precipitation .
Q. What is its role in synthesizing heterocyclic compounds for medicinal chemistry?
- Methodological Answer :
- Nucleophilic substitution : React with carbonyl groups (e.g., ketones, aldehydes) to form oxime intermediates, which cyclize into pyridines or isoxazoles under microwave irradiation .
- Example : Couple with 9-chlorophenazine-1-carboxylic acid using EDCI to form phenazine-carboxamide derivatives with antibacterial activity .
Q. How can researchers develop selective analytical methods for trace detection of this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 294 → 137 (parent → fragment) .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or urine .
Q. How to design derivatives of this compound for targeted bioactivity studies?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., electron-withdrawing substituents like –NO or –CF) to enhance metabolic stability .
- Computational modeling : Use DFT calculations to predict redox potentials and docking studies to assess binding affinity with target enzymes (e.g., monoamine oxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
